3-(Morpholino)phenylboronic acid

Descripción general

Descripción

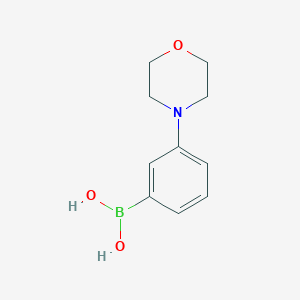

3-(Morpholino)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a morpholino group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholino)phenylboronic acid typically involves the reaction of 3-bromophenylboronic acid with morpholine under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by the morpholino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants and catalysts.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Morpholino)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, producing biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Substitution: The morpholino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or water, depending on the reaction.

Major Products:

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenol Derivatives: Formed via oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-(Morpholino)phenylboronic acid exhibits promising anticancer properties. A study evaluated its antiproliferative effects on several cancer cell lines, including ovarian (A2780), breast (MCF7), and lung (A-549) cancers. The compound demonstrated significant cell cycle arrest at the G2/M phase, leading to increased apoptosis via caspase-3 activation. This mechanism was observed to be phase-specific, enhancing its potential as a therapeutic agent against various malignancies .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 | 12.5 | G2/M phase arrest, apoptosis |

| MCF7 | 25.0 | G2/M phase arrest |

| A-549 | 30.0 | Induction of apoptosis |

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural modifications. For instance, introducing electron-withdrawing groups at specific positions on the phenyl ring has been shown to enhance its biological activity. Compounds with fluorine substitutions exhibited higher potency compared to their unsubstituted counterparts .

Organic Synthesis

Reagent in Cross-Coupling Reactions

In organic synthesis, boronic acids like this compound serve as essential reagents in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. They are utilized in Suzuki-Miyaura reactions to synthesize biaryl compounds, which are crucial in pharmaceuticals and agrochemicals .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, aqueous base | 85 |

| Borylation of Aryl Halides | Cu catalyst, ambient temperature | 90 |

Material Science

Functionalization of Polymers

this compound has been employed to functionalize polymers for various applications, including drug delivery systems and biosensors. The incorporation of boronic acid moieties allows for selective binding to diols or carbohydrates, enhancing the specificity of drug targeting mechanisms .

Antimicrobial Activity

Emerging studies have also indicated that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. This activity is particularly relevant in developing new antibiotics amid rising resistance issues .

Case Study 1: Anticancer Evaluation

In a detailed investigation involving multiple cancer cell lines, the antiproliferative activity of this compound was assessed using the MTT assay. Results demonstrated a strong correlation between structural modifications and biological activity, highlighting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Polymer Functionalization

A study focused on functionalizing cationic polymers with this compound groups showed enhanced binding affinity to glycoproteins on cancer cells. This modification significantly improved the efficacy of the polymer-based drug delivery system, demonstrating the compound's utility beyond traditional applications .

Mecanismo De Acción

The mechanism of action of 3-(Morpholino)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

The morpholino group can also interact with various molecular targets, potentially inhibiting enzymes or modulating biological pathways.

Comparación Con Compuestos Similares

Phenylboronic Acid: Lacks the morpholino group and is commonly used in organic synthesis.

4-Morpholinophenylboronic Acid: Similar structure but with the morpholino group at the para position.

2-Morpholinophenylboronic Acid: Similar structure but with the morpholino group at the ortho position.

Uniqueness: 3-(Morpholino)phenylboronic acid is unique due to the position of the morpholino group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This positional difference can lead to variations in the compound’s properties and applications.

Actividad Biológica

3-(Morpholino)phenylboronic acid (3-MPBA), with the molecular formula CHBNO, is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

3-MPBA features a phenyl ring substituted with a morpholino group and a boronic acid moiety. The presence of the boron atom allows for unique interactions with biological molecules, particularly glycoproteins, due to its ability to form reversible covalent bonds with diols.

- Glycoprotein Recognition : The boronic acid group in 3-MPBA enables it to selectively bind to glycoproteins, which are critical in various biological processes including cell signaling and immune responses. This property is particularly useful in the development of biosensors and drug delivery systems .

- Antiproliferative Effects : Studies indicate that phenylboronic acids, including 3-MPBA, exhibit antiproliferative activity against various cancer cell lines. For instance, research has shown that derivatives like 3-morpholino-5-fluorobenzoxaborole induce cell cycle arrest and apoptosis in ovarian cancer cells (A2780) through caspase activation and mitotic catastrophe .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A2780 (Ovarian) | 15 | Induces G2/M phase arrest, apoptosis via caspase-3 |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (Leukemia) | 10 | Cell cycle arrest; apoptosis induction |

| 3-morpholino-5-fluorobenzoxaborole | MCF7 (Breast) | 20 | Cell cycle-specific agent |

Case Studies

- Anticancer Potential : In a study evaluating the antiproliferative potential of various phenylboronic acid derivatives, 3-MPBA was found to exhibit significant activity against multiple cancer cell lines. The mechanism involved cell cycle arrest at the G2/M phase and increased caspase-3 activity, indicating a pro-apoptotic effect .

- Targeted Drug Delivery : Research on phenylboronic acid-based nanoparticles demonstrated enhanced accumulation in tumor tissues compared to non-targeted formulations. This suggests that 3-MPBA could be utilized in targeted drug delivery systems for chemotherapy, improving therapeutic efficacy while minimizing side effects .

Propiedades

IUPAC Name |

(3-morpholin-4-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8,13-14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGOMHOEZUWGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400619 | |

| Record name | 3-(Morpholino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863377-22-4 | |

| Record name | 3-(Morpholino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Morpholino)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.